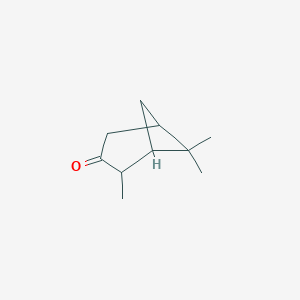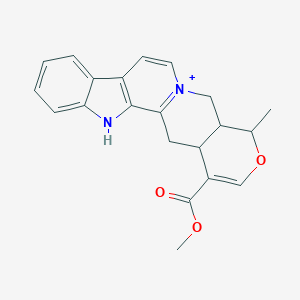
Serpentine
Descripción general
Descripción
Serpentine Description
Serpentine minerals are a group of rock-forming minerals that exhibit a variety of crystal microstructures, including flat, cylindrical, and corrugated forms. These structures are a result of the energetically efficient layering of tetrahedral and octahedral sheets within the mineral's composition . Serpentine is commonly found in the alteration assemblage of ultramafic rocks and is characterized by minerals such as lizardite, chrysotile, magnetite, and sometimes brucite and antigorite . The presence of antigorite often indicates that the serpentinite has undergone prograde metamorphism or was serpentinized under higher pressure and temperature conditions than those that produce lizardite and chrysotile .
Synthesis Analysis
The synthesis of serpentine minerals can occur under various conditions, as demonstrated by hydrothermal experiments. For instance, serpentine minerals have been synthesized from natural olivine and water systems, with the influence of pH, reaction temperature, and other additives being critical factors in the formation and growth patterns of the resulting serpentine . Additionally, the synthesis of ZSM-5 zeolite from serpentine has been achieved by treating the mineral with hydrochloric acid to obtain amorphous silica, which is then used as a silica source in a hydrothermal method .
Molecular Structure Analysis
Serpentine minerals, including chrysotile, lizardite, and antigorite, have been found to intergrow with each other and with other minerals such as talc, chlorite, and amphibole. High-resolution transmission electron microscopy has revealed new variations in serpentine planar and roll structures, as well as mixed-layer silicate consisting of serpentine and talc layers . The formation of proto-serpentine, a poorly crystalline serpentine-type mineral, is related to the dissolution-precipitation of reactive particles prior to the formation of true serpentine minerals like chrysotile .
Chemical Reactions Analysis
Serpentinization is the process by which peridotite is transformed into serpentine, involving internal buffering of pore fluid, reduction of oxygen fugacity, and partial oxidation of Fe2+ to Fe3+. This process results in the precipitation of magnetite and the release of hydrogen gas . The serpentinization process is also responsible for the creation of strongly reducing conditions, which can lead to the production of molecular hydrogen and methane, compounds that are exploited by certain microorganisms for metabolic energy . On celestial bodies, serpentinization is considered a feasible process for producing astrobiologically significant hydrogen, which can reduce carbon to organic compounds .
Physical and Chemical Properties Analysis
Serpentine's physical and chemical properties are influenced by its environment of formation. The tectonic setting dictates the abundance of fluid-mobile elements in serpentinites, with similar enrichment patterns observed in mantle-wedge serpentinites and arc magmas, suggesting a connection between serpentinite dehydration and arc magmatism . The phase behavior of serpentine under high pressures and temperatures indicates a series of transformations that have implications for the subducting lithosphere, such as the potential absence of the 400-km seismic discontinuity in downgoing slabs if sufficient water is present . Furthermore, natural serpentine has been investigated as an adsorbent for water pollutants, with its adsorption properties varying with contact time, dosage, initial concentrations, and pH value .
Aplicaciones Científicas De Investigación
Construction/Ceramics
- Application : Serpentine is used in the construction industry due to its unique physicochemical properties . It’s used in walls, tiles, shingles, paints, and many other construction materials .
- Method : The process involves using serpentinite as a raw material, which is then processed and incorporated into various construction materials .
- Results : The use of serpentine in construction materials can enhance their properties, such as durability and resistance to environmental conditions .
Agriculture
- Application : Serpentine soils, which are derived from ultramafic rocks, have unique plant species distributions and are generally less productive than other types of soils .
- Method : The use of serpentine in agriculture involves the application of serpentine soils or amendments to existing soils .
- Results : While serpentine soils are generally less productive, they can support unique flora adapted to survive severe hardships of drought, heavy metals, and nutrient stress .
Silica Source
- Application : Serpentine, being rich in magnesium silicate, can serve as a source of silica .
- Method : The process involves the extraction of silica from serpentine through various industrial processes .
- Results : The extracted silica can be used in various applications, including the production of glass, ceramics, and silicon-based products .
Steel Production
- Application : Serpentine can be used in the steel production process .
- Results : The use of serpentine in steel production could potentially enhance the properties of the steel or improve the efficiency of the production process .
Additive/Filler in Polymers
- Application : Serpentine can be used as an additive or filler in polymers .
- Method : The process involves incorporating serpentine into the polymer matrix during the polymer production process .
- Results : The addition of serpentine can enhance the properties of the polymer, such as its strength, durability, and resistance to environmental conditions .
Adsorption of Cations and Organic Contaminants
- Application : Serpentine can be used for the adsorption of cations and organic contaminants .
- Method : The process involves using serpentine as an adsorbent material in water treatment systems or other environmental remediation applications .
- Results : The use of serpentine as an adsorbent can effectively remove cations and organic contaminants from water, thereby improving water quality .
Catalysis
- Application : Serpentine can be used as a catalyst in various chemical reactions due to its unique mineral structure and properties .
- Method : The process involves using serpentine as a catalyst in chemical reactions. The exact method of application would depend on the specific reaction .
- Results : The use of serpentine as a catalyst can enhance the efficiency of the reaction and potentially lead to more environmentally friendly processes .
Production of Composites
- Application : Serpentine can be used in the production of composites due to its unique physicochemical properties .
- Method : The process involves incorporating serpentine into the composite material during the production process .
- Results : The addition of serpentine can enhance the properties of the composite, such as its strength, durability, and resistance to environmental conditions .
CO2 Capture
- Application : Serpentine can be used for CO2 capture due to its high magnesium content .
- Method : The process involves using serpentine as a material in CO2 capture systems .
- Results : The use of serpentine in CO2 capture can effectively remove CO2 from the atmosphere, thereby helping to mitigate climate change .
Traditional Medicine
- Application : In some cultures, serpentine is used in traditional medicine .
- Method : The exact method of application in traditional medicine varies widely and is often not scientifically validated .
- Results : The results or outcomes of using serpentine in traditional medicine are largely anecdotal and not supported by scientific evidence .
Antispasmodic Effects
- Application : Some studies suggest that Rauwolfia serpentina extracts may have antispasmodic effects on smooth muscles, potentially contributing to its traditional use in relieving gastrointestinal and uterine spasms .
- Method : The process involves extracting active compounds from Rauwolfia serpentina and using them in pharmacological applications .
- Results : The use of Rauwolfia serpentina extracts can potentially help in relieving spasms .
Direcciones Futuras
Serpentinization leads to clean energy generation, metal separation, and carbon sequestration, and could serve as a natural analogue for a sequential economy . The balance of water input and output in the deep-water cycle, in which serpentine minerals play a key role, is responsible for maintaining a habitable world .
Propiedades
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940259 | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serpentine | |
CAS RN |
18786-24-8 | |
| Record name | (+)-Serpentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18786-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Serpentine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Serpentine (alkaloid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



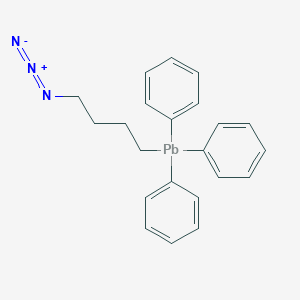
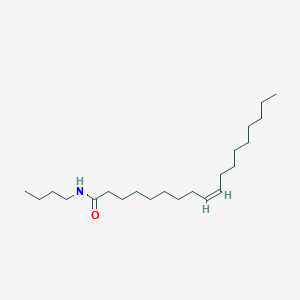
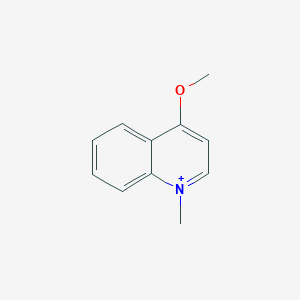
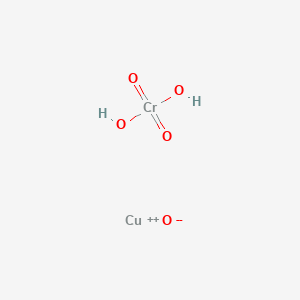
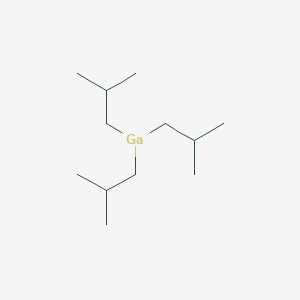
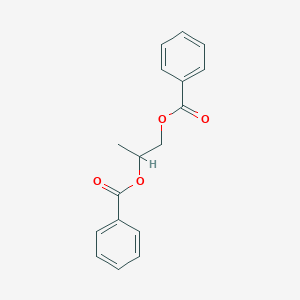
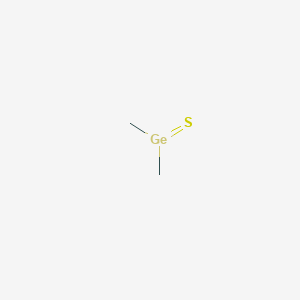
acetic acid](/img/structure/B99544.png)
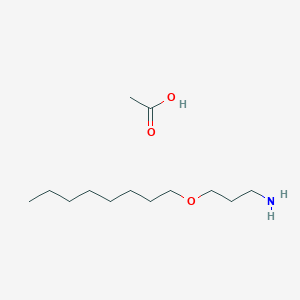
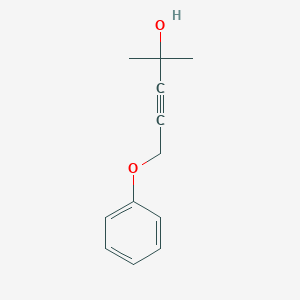
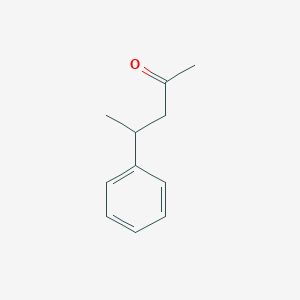
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

